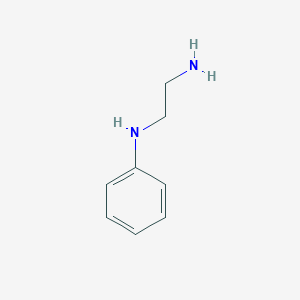

N-Phenylethylenediamine

Description

Structure

3D Structure

Properties

IUPAC Name |

N'-phenylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c9-6-7-10-8-4-2-1-3-5-8/h1-5,10H,6-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCIDXARMXNJACB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1061861 | |

| Record name | N-Phenylethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1664-40-0 | |

| Record name | N-Phenylethylenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1664-40-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Ethanediamine, N1-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001664400 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Phenylethylenediamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84247 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Ethanediamine, N1-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Phenylethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-phenylethylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.250 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to N-Phenylethylenediamine (CAS: 1664-40-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Phenylethylenediamine, identified by the CAS number 1664-40-0, is an organic compound featuring a phenyl group and two amino groups attached to an ethylene (B1197577) backbone.[1] Also known as N-(2-Aminoethyl)aniline, this chemical serves as a crucial building block and intermediate in various fields of organic synthesis.[2][3] Its structure allows it to act as a nucleophile and a ligand in coordination chemistry.[1] This guide provides a detailed overview of its properties, safety information, and experimental applications, tailored for professionals in research and development.

Core Physicochemical and Safety Properties

The fundamental properties of N-Phenylethylenediamine are summarized below. This data is essential for designing experimental conditions and ensuring safe handling.

Physicochemical Data Summary

| Property | Value | Reference |

| CAS Number | 1664-40-0 | [1][2] |

| Molecular Formula | C₈H₁₂N₂ | [1][4] |

| Molecular Weight | 136.19 g/mol | [2] |

| Appearance | Colorless to light orange/yellow clear liquid | [1][5] |

| Boiling Point | 262-264 °C (lit.) | [2][4] |

| Density | 1.041 g/mL at 25 °C (lit.) | [2] |

| Refractive Index | n20/D 1.587 (lit.) | [2] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [2] |

| Solubility | Moderately soluble in water; soluble in organic solvents | [1] |

| Storage Temperature | 2-8°C | [2] |

Safety and Hazard Information

Proper handling of N-Phenylethylenediamine is critical. The compound is classified as corrosive and requires specific safety precautions.

| Hazard Category | Details | Reference |

| GHS Pictogram | GHS05 (Corrosion) | [2] |

| Signal Word | Danger | [2][4] |

| Hazard Statements | H314: Causes severe skin burns and eye damage. | [2][4] |

| H315: Causes skin irritation. | [3] | |

| H319: Causes serious eye irritation. | [3] | |

| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection. | [3][4] |

| P302+P352: IF ON SKIN: Wash with plenty of water. | [3] | |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3] | |

| P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. | [2] | |

| P304+P340+P310: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER/doctor. | [2] | |

| Storage Class | 8A - Combustible corrosive hazardous materials | [2] |

| Recommended PPE | Faceshields, Gloves, Goggles, Type ABEK (EN14387) respirator filter | [2] |

Experimental Protocols and Synthetic Applications

N-Phenylethylenediamine is a versatile intermediate, primarily used in N-alkylation reactions to synthesize more complex molecules. A representative experimental protocol for its use in reductive amination is detailed below.

Representative Protocol: Reductive Amination for N-Alkylation

This protocol describes the synthesis of an N-alkylated derivative, a common transformation in drug development and materials science. The reaction involves the formation of an imine intermediate, which is then reduced in situ.

Objective: To synthesize N-Ethyl-N'-phenylethylenediamine from N-Phenylethylenediamine and acetaldehyde (B116499).

Materials and Reagents:

-

N-Phenylethylenediamine (1.0 equivalent)

-

Anhydrous Dichloromethane (DCM)

-

Acetaldehyde (1.1 equivalents)[6]

-

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) (1.5 equivalents)[6]

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve N-phenylethylenediamine in anhydrous DCM.[6]

-

Imine Formation: Cool the solution to 0 °C using an ice bath. Slowly add acetaldehyde dropwise to the stirred solution. Allow the mixture to stir at this temperature for 30 minutes to facilitate the formation of the imine intermediate.[6]

-

Reduction: While maintaining the temperature below 10°C, add sodium triacetoxyborohydride portion-wise over 30 minutes.[6]

-

Reaction Progression: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours.[6][7]

-

Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.[6][7]

-

Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and separate the organic layer.[6]

-

Extraction: Extract the aqueous layer with DCM. Combine all organic layers.[6]

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.[6][7]

-

Final Product Isolation: The crude product can be further purified by vacuum distillation or column chromatography.[8]

Visualizations: Workflows and Logical Diagrams

Diagrams are crucial for visualizing experimental processes and chemical pathways. Below are Graphviz diagrams illustrating a typical synthetic workflow and the logical role of N-Phenylethylenediamine as a chemical building block.

Applications in Research and Drug Development

N-Phenylethylenediamine is a key starting material in the synthesis of a wide range of target molecules.

-

Pharmaceutical Synthesis: It serves as a precursor for creating more complex molecules with potential biological activity. Its diamine structure is a common feature in various pharmacophores.

-

Coordination Chemistry: The two nitrogen atoms can act as a bidentate ligand, chelating to metal ions to form stable complexes. These complexes are studied for catalytic and material science applications.[1]

-

Dye and Agrochemical Production: The compound is utilized as an intermediate in the manufacturing of certain dyes and agrochemicals.[1]

While direct involvement in specific biological signaling pathways is not its primary role, the derivatives synthesized from N-Phenylethylenediamine are often designed to interact with biological targets, making it a foundational element in the drug discovery process.

References

- 1. CAS 1664-40-0: N-Phenylethylenediamine | CymitQuimica [cymitquimica.com]

- 2. N-Phenylethylenediamine 98 1664-40-0 [sigmaaldrich.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. AB140663 | CAS 1664-40-0 – abcr Gute Chemie [abcr.com]

- 5. N-Phenylethylenediamine | 1664-40-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physical and Chemical Properties of N-Phenylethylenediamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Phenylethylenediamine is a substituted diamine that serves as a versatile building block in organic synthesis and holds potential in various applications, including the development of pharmaceuticals and specialty chemicals.[1] Its structure, featuring both a primary and a secondary amine, as well as an aromatic phenyl group, imparts a unique combination of physical and chemical properties. This guide provides a comprehensive overview of these properties, detailed experimental protocols for their characterization, and insights into the compound's reactivity and potential applications.

Physical and Chemical Properties

A summary of the key physical and chemical properties of N-Phenylethylenediamine is presented below. These properties are crucial for its handling, characterization, and application in various chemical processes.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₂N₂ | [2] |

| Molecular Weight | 136.19 g/mol | [2] |

| CAS Number | 1664-40-0 | [2] |

| Appearance | Colorless to pale yellow liquid or solid | [3] |

| Boiling Point | 262-264 °C (lit.) | [2] |

| Density | 1.041 g/mL at 25 °C (lit.) | [2] |

| Refractive Index (n20/D) | 1.587 (lit.) | [2] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [2][4][5] |

| Solubility | Moderately soluble in water, more soluble in organic solvents.[3] Soluble in ethanol (B145695) and acetone; limited solubility in water.[6] | |

| pKa | Data not readily available. |

Safety and Handling

N-Phenylethylenediamine is classified as a corrosive substance that can cause severe skin burns and eye damage.[7] It is essential to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a face shield.[2][5] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of vapors.[3]

Hazard Statements:

Precautionary Statements:

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][5]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

-

P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[7]

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[7]

Spectroscopic Data

¹H NMR Spectroscopy

The ¹H NMR spectrum of N-Phenylethylenediamine in CDCl₃ shows characteristic signals for the aromatic protons, the methylene (B1212753) protons of the ethylenediamine (B42938) backbone, and the amine protons.

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 7.141 | m | Aromatic C-H |

| 6.671 | m | Aromatic C-H |

| 6.580 | m | Aromatic C-H |

| 4.1 | br s | N-H (secondary amine) |

| 3.068 | t | -CH₂-N(H)Ph |

| 2.821 | t | -CH₂-NH₂ |

| 1.3 | br s | -NH₂ (primary amine) |

(Data obtained from a 399.65 MHz spectrum in CDCl₃)[9]

¹³C NMR Spectroscopy

The predicted ¹³C NMR chemical shifts for N-Phenylethylenediamine would include signals for the aromatic carbons and the two aliphatic carbons of the ethylenediamine chain. Aromatic carbons typically appear in the range of 110-160 ppm.[10][11] The aliphatic carbons adjacent to nitrogen atoms would be expected in the 30-60 ppm range.

IR Spectroscopy

The infrared spectrum of N-phenylethylenediamine provides valuable information about its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350-3250 | Medium, Broad | N-H Stretch (Amine) |

| 3050-3000 | Medium | Aromatic C-H Stretch |

| 2950-2850 | Medium | Aliphatic C-H Stretch |

| 1600, 1500, 1450 | Strong | Aromatic C=C Bending |

| 1350-1250 | Strong | C-N Stretch |

| 750, 690 | Strong | Aromatic C-H Out-of-Plane Bend |

(Data for the related compound N-phenylethylenediamine)[8]

Mass Spectrometry

The mass spectrum of N-phenylethylenediamine shows a molecular ion peak and characteristic fragmentation patterns.

| m/z | Relative Intensity (%) | Assignment |

| 136 | 30 | [M]⁺ (Molecular Ion) |

| 106 | 100 | [C₆H₅NHCH₂]⁺ |

| 77 | 25 | [C₆H₅]⁺ |

| 30 | 95 | [CH₂NH₂]⁺ |

(Ionization Method: Electron Ionization (EI) for the related compound N-phenylethylenediamine)[8]

Experimental Protocols

Determination of Boiling Point

The boiling point of N-Phenylethylenediamine can be determined using a Thiele tube or a distillation apparatus.[12][13][14][15][16]

Thiele Tube Method:

-

Sample Preparation: Place a small amount of N-Phenylethylenediamine into a small test tube.

-

Capillary Tube: Seal one end of a capillary tube and place it, open end down, into the test tube containing the liquid.

-

Apparatus Setup: Attach the test tube to a thermometer and place the assembly in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil).

-

Heating: Gently heat the side arm of the Thiele tube.

-

Observation: Observe the capillary tube. The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube.[12]

Determination of Density

The density of N-Phenylethylenediamine can be determined by measuring the mass of a known volume of the liquid.[10][17][18][19]

Procedure:

-

Weigh an empty, dry measuring cylinder.

-

Add a known volume of N-Phenylethylenediamine to the measuring cylinder.

-

Weigh the measuring cylinder with the liquid.

-

Calculate the mass of the liquid by subtracting the mass of the empty cylinder.

-

Calculate the density using the formula: Density = Mass / Volume.

Synthesis of N-Ethyl-N-phenylethylenediamine (A Derivative)

The synthesis of the N-ethyl derivative provides a relevant example of the reactivity of N-Phenylethylenediamine. A common method is reductive amination.[20][21]

Reductive Amination Protocol:

-

Reaction Setup: Dissolve N-phenylethylenediamine (1.0 equivalent) in an anhydrous solvent such as dichloromethane (B109758) in a round-bottom flask under an inert atmosphere.[20]

-

Imine Formation: Cool the solution to 0 °C and slowly add acetaldehyde (B116499) (1.1 equivalents). Allow the mixture to stir at room temperature for 1-2 hours to form the imine intermediate.[20]

-

Reduction: Cool the reaction mixture back to 0 °C and add a reducing agent, such as sodium triacetoxyborohydride (B8407120) (1.5 equivalents), portion-wise.

-

Reaction Completion: Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by vacuum distillation or column chromatography.

References

- 1. researchgate.net [researchgate.net]

- 2. Supramolecular Dimeric MnIII Complexes: Synthesis, Structure, Magnetic Properties, and Catalytic Oxidation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. repositorio.uam.es [repositorio.uam.es]

- 4. benchchem.com [benchchem.com]

- 5. DOT Language | Graphviz [graphviz.org]

- 6. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. graphviz.org [graphviz.org]

- 13. GraphViz Examples and Tutorial [graphs.grevian.org]

- 14. Determination of the pKa values of some selected aromatic amines and naturally occurring compounds in polar and non-polar solvents at 25oC | JOURNAL OF SCIENCE RESEARCH [journals.ui.edu.ng]

- 15. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 16. spectrabase.com [spectrabase.com]

- 17. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator [scirp.org]

- 19. instanano.com [instanano.com]

- 20. sketchviz.com [sketchviz.com]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Molecular Structure and Conformation of N-Phenylethylenediamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular structure and conformational landscape of N-Phenylethylenediamine. Due to the limited availability of direct experimental crystallographic data for this specific molecule, this guide synthesizes information from spectroscopic analyses, computational studies on N-Phenylethylenediamine and its close analogs, and established principles of conformational analysis.

Molecular Structure and Identification

N-Phenylethylenediamine (C₈H₁₂N₂) is a substituted diamine featuring a phenyl group attached to one of the nitrogen atoms of an ethylenediamine (B42938) backbone. This structure imparts significant conformational flexibility, primarily due to rotation around the C-C and C-N single bonds.

Table 1: Molecular Identifiers for N-Phenylethylenediamine

| Identifier | Value |

| IUPAC Name | N¹-phenylethane-1,2-diamine |

| CAS Number | 1664-40-0 |

| Molecular Formula | C₈H₁₂N₂ |

| Molecular Weight | 136.19 g/mol |

| SMILES | C1=CC=C(C=C1)NCCN |

| InChI Key | OCIDXARMXNJACB-UHFFFAOYSA-N |

Conformational Analysis

The conformational preferences of N-Phenylethylenediamine are determined by a delicate balance of steric hindrance, torsional strain, and potential intramolecular hydrogen bonding. The rotation around the central C-C bond of the ethylenediamine moiety leads to two primary staggered conformers: gauche and anti.

-

Gauche Conformer: In this conformation, the two amino groups are in proximity, with a dihedral angle of approximately 60°. This arrangement can be stabilized by an intramolecular hydrogen bond between the primary amine's hydrogen and the secondary amine's nitrogen.

-

Anti Conformer: Here, the amino groups are positioned as far apart as possible, with a dihedral angle of 180°. This conformation minimizes steric repulsion between the bulky phenyl group and the terminal amino group.

The relative populations of these conformers are solvent-dependent and can be influenced by temperature. In non-polar solvents, the gauche conformer, stabilized by intramolecular hydrogen bonding, may be more prevalent. In contrast, polar solvents can form intermolecular hydrogen bonds, potentially favoring the sterically less hindered anti conformer.

Due to the scarcity of experimental crystal structure data for N-Phenylethylenediamine, Density Functional Theory (DFT) calculations provide valuable insights into the bond lengths, bond angles, and dihedral angles of its conformers. The following tables summarize calculated geometric parameters for the gauche and anti conformers, based on DFT studies of similar ethylenediamine derivatives.

Table 2: Calculated Bond Lengths (Å) for N-Phenylethylenediamine Conformers

| Bond | Gauche Conformer (Calculated) | Anti Conformer (Calculated) |

| C-C (ethyl) | 1.53 | 1.54 |

| C-N (aliphatic) | 1.47 | 1.47 |

| C-N (aromatic) | 1.40 | 1.40 |

| C-C (aromatic) | 1.39 - 1.40 | 1.39 - 1.40 |

| N-H | 1.02 | 1.02 |

| C-H | 1.09 - 1.10 | 1.09 - 1.10 |

Table 3: Calculated Bond Angles (°) for N-Phenylethylenediamine Conformers

| Angle | Gauche Conformer (Calculated) | Anti Conformer (Calculated) |

| C-C-N | 110.5 | 111.0 |

| C-N-C | 119.0 | 119.5 |

| H-N-H | 107.0 | 107.0 |

| C-N-H | 110.0 | 110.0 |

Table 4: Key Calculated Dihedral Angles (°) for N-Phenylethylenediamine Conformers

| Dihedral Angle | Gauche Conformer (Calculated) | Anti Conformer (Calculated) |

| N-C-C-N | ~60 | 180 |

| C-C-N-C (phenyl) | Variable | Variable |

Experimental Protocols for Conformational Analysis

The conformational equilibrium of N-Phenylethylenediamine can be investigated using various spectroscopic techniques. Below are detailed protocols for Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy.

Objective: To determine the relative populations of the gauche and anti conformers in solution by analyzing vicinal proton-proton coupling constants (³JHH).

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution (5-10 mg/mL) of N-Phenylethylenediamine in a deuterated solvent (e.g., CDCl₃ for non-polar environments, DMSO-d₆ for polar environments).

-

Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift calibration.

-

-

¹H NMR Data Acquisition:

-

Acquire a high-resolution ¹H NMR spectrum on a spectrometer operating at 400 MHz or higher.

-

Ensure a sufficient number of scans to achieve a good signal-to-noise ratio for accurate integration and coupling constant measurements.

-

The spectral width should be set to encompass all proton signals.

-

-

Data Analysis:

-

Identify the signals corresponding to the methylene (B1212753) protons of the ethylenediamine backbone. These will likely appear as complex multiplets.

-

Use spectral simulation software to extract the vicinal coupling constants (³JHH) between the protons on the adjacent carbon atoms of the ethylenediamine moiety.

-

The observed coupling constant (Jobserved) is a weighted average of the coupling constants for the gauche (Jg) and anti (Ja) conformers:

-

Jobserved = Xg * Jg + Xa * Ja

-

Where Xg and Xa are the mole fractions of the gauche and anti conformers, respectively (Xg + Xa = 1).

-

-

Using established Karplus equation parameters for Jg (typically 2-4 Hz) and Ja (typically 10-14 Hz), solve for the mole fractions of each conformer.

-

Objective: To identify the presence of intramolecular hydrogen bonding, which would support the existence of the gauche conformer.

Methodology:

-

Sample Preparation:

-

Prepare a series of solutions of N-Phenylethylenediamine in a non-polar solvent (e.g., CCl₄ or cyclohexane) at varying concentrations (e.g., from 0.1 M down to 0.001 M).

-

For solid-state analysis, prepare a KBr pellet containing a small amount of the compound.

-

-

FT-IR Data Acquisition:

-

Record the FT-IR spectra of the solutions and the KBr pellet, typically in the range of 4000-400 cm⁻¹.

-

Use a liquid cell with an appropriate path length for the solutions.

-

Acquire a background spectrum of the pure solvent or an empty KBr press to subtract from the sample spectra.

-

-

Data Analysis:

-

Examine the N-H stretching region (3500-3300 cm⁻¹).

-

The presence of a sharp, concentration-independent band at a lower frequency (e.g., ~3400 cm⁻¹) alongside a free N-H stretching band is indicative of an intramolecular hydrogen bond.

-

In contrast, intermolecular hydrogen bonds will show a broad band whose intensity decreases significantly upon dilution.

-

The primary amine (NH₂) will typically show two N-H stretching bands (symmetric and asymmetric), while the secondary amine (NH) will show one. The positions of these bands will shift depending on their involvement in hydrogen bonding.[1]

-

Visualizations

References

The Genesis of a Versatile Intermediate: Early Studies and Synthesis of N-Phenylethylenediamine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the early studies and discovery of N-Phenylethylenediamine, a significant intermediate in the synthesis of various specialty chemicals. While specific historical records pinpointing its initial discovery are limited, its emergence is intrinsically linked to the broader exploration of N-aryl-N'-alkylethylenediamines in the mid-20th century. This document details the inferred historical context, physicochemical properties, foundational synthetic protocols, and key reaction pathways associated with N-Phenylethylenediamine.

Historical Context: An Inferred Timeline

The discovery of N-Phenylethylenediamine does not have a precisely documented moment but is understood to have occurred within the burgeoning field of organic synthesis in the mid-20th century. The investigation into N-substituted ethylenediamines gained momentum during this period, driven by the demand for novel intermediates for dyes, pharmaceuticals, and other industrial applications.[1] The fundamental chemical transformations required for synthesizing N-Phenylethylenediamine were well-established at the time, making it an accessible target for organic chemists. The general synthetic strategies for N-aryl-N'-alkylethylenediamines, such as the alkylation of an arylamine or an ethylenediamine (B42938) derivative, would have paved the way for the preparation of N-Phenylethylenediamine.[1]

Physicochemical Properties

Quantitative data for N-Phenylethylenediamine is crucial for its application in further synthetic endeavors. The following table summarizes its key physicochemical properties.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₂N₂ | [2] |

| Molecular Weight | 136.19 g/mol | [2] |

| Boiling Point | 262-264 °C (lit.) | |

| Density | 1.041 g/mL at 25 °C (lit.) | |

| Refractive Index | n20/D 1.587 (lit.) | |

| CAS Number | 1664-40-0 | [2] |

Foundational Synthetic Methodologies

The early synthesis of N-Phenylethylenediamine likely relied on two primary and robust methods for N-alkylation of amines: reductive amination and direct N-alkylation. These methods remain relevant and widely used in contemporary organic synthesis.

Method 1: Reductive Amination

Reductive amination is an efficient one-pot reaction for forming carbon-nitrogen bonds.[3] This process involves the reaction of an amine with a carbonyl compound to form an imine intermediate, which is then reduced in situ to the corresponding amine. For the synthesis of N-Phenylethylenediamine, this would typically involve the reaction of aniline (B41778) with 2-aminoacetaldehyde (B1595654) or a protected equivalent, followed by reduction.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve aniline (1.0 equivalent) in a suitable solvent such as methanol (B129727) or ethanol.

-

Addition of Carbonyl: Cool the solution to 0 °C using an ice bath. Slowly add 2-aminoacetaldehyde dimethyl acetal (B89532) (1.1 equivalents) to the stirred solution.

-

Imine Formation: Add a catalytic amount of a weak acid (e.g., acetic acid) and allow the reaction mixture to stir at room temperature for 2-4 hours to facilitate the formation of the imine intermediate. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Reduction: Once imine formation is complete, cool the reaction mixture again to 0 °C. Add a reducing agent, such as sodium borohydride (B1222165) (1.5 equivalents), portion-wise.

-

Workup: After the reaction is complete (as indicated by TLC), quench the reaction by the slow addition of water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to yield pure N-Phenylethylenediamine.[4]

Method 2: Direct N-Alkylation

Direct N-alkylation involves the reaction of an amine with an alkylating agent, typically an alkyl halide, in the presence of a base.[3] This is a straightforward method but requires careful control of reaction conditions to avoid over-alkylation.[3]

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, dissolve aniline (1.0 equivalent) in a polar aprotic solvent such as acetonitrile (B52724) or dimethylformamide (DMF).

-

Addition of Base: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N) (2.0-3.0 equivalents), to the solution. The base is crucial for neutralizing the acid generated during the reaction.[3]

-

Addition of Alkylating Agent: Slowly add 2-chloroethylamine (B1212225) hydrochloride (1.0-1.2 equivalents) to the stirred suspension at room temperature.

-

Reaction Heating: Heat the reaction mixture to a temperature between 60-80 °C and maintain for 4-12 hours. Monitor the progress of the reaction by TLC.[3]

-

Workup: After the reaction is complete, cool the mixture to room temperature and filter off the solid base. Remove the solvent under reduced pressure.[3]

-

Purification: Dissolve the residue in an organic solvent like ethyl acetate (B1210297) and wash with water to remove any remaining salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to afford pure N-Phenylethylenediamine.[3]

Visualization of Synthetic Pathways

The following diagrams illustrate the logical workflow of the described synthetic methods for N-Phenylethylenediamine.

References

N-Phenylethylenediamine synthesis historical context

An In-depth Technical Guide to the Synthesis of N-Phenylethylenediamine: Historical Context and Core Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Phenylethylenediamine is a significant structural motif in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the historical development and key synthetic methodologies for N-phenylethylenediamine and its derivatives. We delve into the foundational techniques of direct N-alkylation and reductive amination, presenting detailed experimental protocols and quantitative data. Furthermore, modern catalytic approaches, including the Buchwald-Hartwig amination and Ullmann condensation, are discussed. The evolution of these synthetic strategies is placed within the broader historical context of amine chemistry, providing researchers with a thorough understanding of this important class of compounds.

Historical Context: The Dawn of Amine Synthesis

The synthesis of aromatic amines is intrinsically linked to the burgeoning field of organic chemistry in the mid-19th century, a period marked by the rise of the synthetic dye industry. The foundational work on aniline (B41778), a primary aromatic amine, by chemists like August Wilhelm von Hofmann, laid the groundwork for the development of a vast array of amino compounds. Hofmann's research on the reactions of aniline and his investigations into the nature of amines established a critical framework for understanding their synthesis and reactivity.

While a definitive first synthesis of N-phenylethylenediamine is not readily found in seminal literature, its conceptual origins can be traced to the broader exploration of N-alkylation and N-arylation of amines that gained prominence during this era. The fundamental chemical transformations required for its synthesis were well-established by the early 20th century. The development of N-substituted ethylenediamines was likely driven by the search for new dye precursors, vulcanization accelerators, and, later, pharmaceutical intermediates.

Core Synthetic Methodologies

The synthesis of N-phenylethylenediamine and its N'-substituted derivatives has traditionally relied on two robust and versatile methods: direct N-alkylation and reductive amination. More recently, transition metal-catalyzed cross-coupling reactions have provided powerful alternatives.

Direct N-Alkylation

Direct N-alkylation is a classical and straightforward approach for the formation of C-N bonds. This method involves the reaction of an amine with an alkylating agent, typically an alkyl halide, in the presence of a base to neutralize the resulting hydrohalic acid.

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add aniline (1.0 equivalent) and a slight excess of 2-chloroethanol (B45725) (1.1 equivalents). A high-boiling, inert solvent such as xylene or dimethylformamide (DMF) can be used, although in some cases, the reaction can be run neat.

-

Addition of Base: Add a suitable base, such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) (2.0 equivalents), to the reaction mixture. The base is crucial for scavenging the HCl generated during the reaction.

-

Reaction Conditions: Heat the mixture to reflux (typically 120-150 °C) and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. If a solvent was used, remove it under reduced pressure. Add water to the residue to dissolve the inorganic salts.

-

Extraction and Purification: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (B1210297) or dichloromethane. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. The solvent is then removed in vacuo, and the crude product is purified by vacuum distillation or column chromatography on silica (B1680970) gel to yield N-(2-hydroxyethyl)aniline. The resulting amino alcohol can then be converted to the corresponding chloride and subsequently reacted with ammonia (B1221849) or an amine to afford the desired N-phenylethylenediamine.

Reductive Amination

Reductive amination is a highly efficient one-pot method for synthesizing amines from carbonyl compounds and other amines. The reaction proceeds via the initial formation of an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

-

Reaction Setup: In a pressure vessel equipped with a magnetic stirrer, dissolve phenylacetaldehyde (B1677652) (1.0 equivalent) in a suitable solvent, such as methanol (B129727) or ethanol.

-

Addition of Amine and Reducing Agent: Add a solution of ammonia in methanol (a significant excess is typically used). Then, carefully add a reducing agent. Historically, catalytic hydrogenation (e.g., using H₂ gas and a catalyst like Raney Nickel or Palladium on carbon) was common. Modern protocols often employ milder hydride reagents like sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).

-

Reaction Conditions: If using catalytic hydrogenation, the vessel is purged with hydrogen and pressurized (typically 50-100 psi). The reaction is then stirred at room temperature or with gentle heating for 12-24 hours. If using a hydride reagent, the reaction is typically stirred at room temperature for a similar duration.

-

Work-up: Upon completion, the catalyst (if used) is removed by filtration. The solvent is removed under reduced pressure.

-

Extraction and Purification: The residue is taken up in an organic solvent and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by vacuum distillation or column chromatography.

Modern Synthetic Approaches

While the classical methods remain valuable, modern organic synthesis has introduced more sophisticated and often more efficient techniques for the construction of C-N bonds.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an amine.[1][2][3][4] This powerful method offers excellent functional group tolerance and allows for the formation of C-N bonds under relatively mild conditions. The synthesis of N-phenylethylenediamine can be envisioned by coupling a protected ethylenediamine (B42938) derivative with a phenyl halide.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that couples an aryl halide with an alcohol, amine, or thiol.[5][6][7] While traditionally requiring harsh reaction conditions (high temperatures and stoichiometric copper), modern advancements have led to the development of more efficient catalytic systems that operate under milder conditions. This method can be applied to the synthesis of N-phenylethylenediamine by reacting a phenyl halide with ethylenediamine.

Quantitative Data Summary

The following tables summarize typical quantitative data for the synthesis of N-phenylethylenediamine and its derivatives using the described methods. Yields and conditions can vary significantly based on the specific substrates and reagents employed.

| Method | Starting Materials | Key Reagents/Catalyst | Typical Yield (%) | Reference |

| Direct N-Alkylation | Aniline, 2-Chloroethanol | K₂CO₃, heat | 60-75 | General textbook knowledge |

| Reductive Amination | Phenylacetaldehyde, Ammonia | Raney Ni, H₂ | 70-85 | General textbook knowledge |

| Buchwald-Hartwig | Bromobenzene, Ethylenediamine | Pd₂(dba)₃, BINAP, NaOt-Bu | 80-95 | [1][2] |

| Ullmann Condensation | Iodobenzene, Ethylenediamine | CuI, L-proline, K₂CO₃ | 75-90 | [5] |

Signaling Pathways and Experimental Workflows

While N-phenylethylenediamine itself is primarily a synthetic intermediate, its derivatives are often designed to interact with specific biological targets. For instance, many G-protein coupled receptor (GPCR) ligands incorporate this scaffold. The synthesis and subsequent biological evaluation of such compounds follow a well-defined workflow.

Caption: A generalized workflow for the synthesis and biological evaluation of N-phenylethylenediamine derivatives.

The following diagram illustrates a simplified signaling pathway for a hypothetical GPCR targeted by an N-phenylethylenediamine-based ligand.

Caption: A simplified GPCR signaling pathway initiated by a ligand.

Conclusion

The synthesis of N-phenylethylenediamine has evolved from classical methods rooted in the 19th-century exploration of amine chemistry to sophisticated, modern catalytic techniques. Direct N-alkylation and reductive amination remain cornerstone strategies due to their reliability and scalability. The advent of palladium- and copper-catalyzed cross-coupling reactions has significantly expanded the synthetic toolbox, enabling the construction of these valuable molecules with greater efficiency and functional group tolerance. This guide provides researchers with a solid foundation in the historical context and practical synthesis of N-phenylethylenediamine, facilitating its application in drug discovery and materials science.

References

- 1. research.rug.nl [research.rug.nl]

- 2. researchgate.net [researchgate.net]

- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 6. Ullmann Reaction | Thermo Fisher Scientific - JP [thermofisher.com]

- 7. Ullmann Reaction [organic-chemistry.org]

Spectroscopic Profile of N-Phenylethylenediamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-Phenylethylenediamine, a versatile diamine used in the synthesis of various chemical and pharmaceutical compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for compound identification, purity assessment, and further research and development.

Spectroscopic Data Summary

The empirical formula for N-Phenylethylenediamine is C₈H₁₂N₂ with a molecular weight of 136.19 g/mol .[1][2] The following tables summarize the key spectroscopic data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopic Data

Solvent: CDCl₃, Frequency: 399.65 MHz[3]

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 7.14 | m | Aromatic C-H |

| 6.67 | m | Aromatic C-H |

| 6.58 | m | Aromatic C-H |

| 4.10 | s (broad) | N-H |

| 3.07 | t | -CH₂-NH-Ph |

| 2.82 | t | -CH₂-NH₂ |

| 1.30 | s (broad) | -NH₂ |

¹³C NMR Spectroscopic Data

Solvent: CDCl₃[3]

| Chemical Shift (ppm) | Assignment |

| 148.4 | Aromatic C-N |

| 129.3 | Aromatic C-H |

| 117.5 | Aromatic C-H |

| 113.0 | Aromatic C-H |

| 47.9 | -CH₂-NH-Ph |

| 43.8 | -CH₂-NH₂ |

Infrared (IR) Spectroscopy

Key IR Absorption Bands [3]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350-3250 | Medium, Broad | N-H Stretch (Amine) |

| 3050-3000 | Medium | Aromatic C-H Stretch |

| 2950-2850 | Medium | Aliphatic C-H Stretch |

| 1600, 1500, 1450 | Strong | Aromatic C=C Bending |

| 1350-1250 | Strong | C-N Stretch |

| 750, 690 | Strong | Aromatic C-H Out-of-Plane Bend |

Mass Spectrometry (MS)

Major Fragments in the Mass Spectrum

Ionization Method: Electron Ionization (EI)[3]

| m/z | Relative Intensity (%) | Assignment |

| 136 | 30 | [M]⁺ (Molecular Ion) |

| 106 | 100 | [C₆H₅NHCH₂]⁺ |

| 77 | 25 | [C₆H₅]⁺ |

| 30 | 95 | [CH₂NH₂]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation: A sample of N-Phenylethylenediamine is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in a clean NMR tube to achieve homogeneity.[3]

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a spectrometer operating at a frequency of 399.65 MHz for protons. For ¹H NMR, a standard pulse sequence is used with a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is typically employed, and a larger number of scans is required due to the lower natural abundance of the ¹³C isotope.[3]

Infrared (IR) Spectroscopy

Sample Preparation (ATR-FTIR): A small amount of liquid or solid N-Phenylethylenediamine is placed directly onto the Attenuated Total Reflectance (ATR) crystal.[3]

Instrumentation and Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded first. Subsequently, the spectrum of the sample is recorded. The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.[3]

Mass Spectrometry (GC-MS)

Sample Preparation: A dilute solution of N-Phenylethylenediamine is prepared in a volatile organic solvent such as methanol (B129727) or dichloromethane.[3]

Instrumentation and Data Acquisition: A small volume (typically 1 µL) of the prepared solution is injected into the gas chromatograph (GC) inlet.[3] The GC separates the components of the sample before they enter the mass spectrometer. The mass spectrometer then ionizes the N-Phenylethylenediamine molecules, typically using electron ionization, and separates the resulting ions based on their mass-to-charge ratio to generate the mass spectrum.[3]

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like N-Phenylethylenediamine.

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the Biological Activities of N-Phenylethylenediamine and its Derivatives

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and multifaceted biological activities of N-phenylethylenediamine and its derivatives. These compounds have emerged as a versatile scaffold in medicinal chemistry, demonstrating significant potential in the development of novel therapeutic agents. This document details their anticancer, antimicrobial, and antiviral properties, supported by quantitative data, detailed experimental protocols, and visualizations of relevant workflows and mechanisms.

Synthesis of N-Phenylethylenediamine Derivatives

The biological evaluation of N-phenylethylenediamine derivatives begins with their successful synthesis. The most common and efficient methods for preparing these compounds are reductive amination and direct N-alkylation.[1] These established routes allow for the strategic formation of carbon-nitrogen bonds to yield the target diamines.[2]

Experimental Protocol: Reductive Amination

Reductive amination is a highly utilized one-pot reaction for forming C-N bonds. It involves the initial reaction of an amine with a carbonyl compound to form an imine intermediate, which is then reduced in situ to the desired amine.[1] For the synthesis of an N-alkylated N-phenylethylenediamine, N-phenylethylenediamine is reacted with an aldehyde (e.g., acetaldehyde) in the presence of a suitable reducing agent.[1][3]

-

Reaction Setup: Dissolve N-phenylethylenediamine (1.0 equivalent) in an anhydrous solvent like dichloromethane (B109758) (DCM) or methanol (B129727) in a round-bottom flask under an inert atmosphere (e.g., nitrogen).[1][3]

-

Imine Formation: Cool the solution to 0 °C using an ice bath. Slowly add the corresponding aldehyde (1.1 equivalents), such as acetaldehyde, dropwise to the stirred solution.[1][3] Allow the mixture to stir at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.[1] Reaction progress can be monitored by Thin-Layer Chromatography (TLC).[1]

-

Reduction: After imine formation is complete, cool the mixture back to 0 °C. Add a mild and selective reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) portion-wise.[3]

-

Reaction Completion: Allow the reaction to warm to room temperature and stir for an additional 12-24 hours.[3]

-

Workup and Purification: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.[3] Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[3] After filtering, the solvent is removed under reduced pressure, and the crude product can be purified by column chromatography or fractional distillation.[3]

Experimental Protocol: Direct N-Alkylation

Direct N-alkylation is a straightforward method involving the reaction of the amine with an alkylating agent, typically an alkyl halide, in the presence of a base.[1] Careful control of reaction conditions is crucial to favor mono-alkylation and prevent the formation of byproducts.[1][3]

-

Reaction Setup: To a solution of N-phenylethylenediamine (1.2 equivalents) in a solvent such as acetonitrile, add a base like potassium carbonate (K₂CO₃) (2.0 equivalents).[3] Using a slight excess of the amine helps to minimize dialkylation.[3]

-

Addition of Alkylating Agent: Heat the mixture to a gentle reflux. Slowly add the alkylating agent, such as ethyl bromide (1.0 equivalent), dropwise over 1 hour.[3]

-

Reaction Heating: Maintain the reflux for 6-12 hours, monitoring the reaction's progress by TLC.[3]

-

Workup and Purification: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.[3] Concentrate the filtrate under reduced pressure. The residue can be dissolved in a solvent like ethyl acetate, washed with water and brine, and then dried over anhydrous sodium sulfate.[3] The final product is obtained after filtration and concentration, followed by purification via distillation.[3]

Visualization: Generalized Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of N-phenylethylenediamine derivatives.

Anticancer Activity

Derivatives of N-phenylethylenediamine have shown significant promise as anticancer agents.[4] Platinum(II) complexes containing substituted ethylenediamine (B42938) ligands, for instance, have been extensively studied as potential antineoplastic agents.[5] The mechanism of action for these complexes is thought to be similar to that of cisplatin, where they act as prodrugs that bind to DNA, inhibit replication and transcription, and ultimately induce apoptosis.[5] Other derivatives, such as those based on a phenylacetamide scaffold, have also demonstrated potent cytotoxic effects against various cancer cell lines.[6]

Quantitative Data: In-Vitro Cytotoxicity

The following table summarizes the cytotoxic activity (IC₅₀ values) of representative N-phenylethylenediamine and related derivatives against several cancer cell lines.

| Compound/Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| [PtCl₂(R-en)], R = -(CH₂)NHCOOBu | L1210 Leukemia (Sensitive) | 0.45 | [5] |

| [PtCl₂(R-en)], R = -(CH₂)NHCOOBu | L1210 Leukemia (Resistant) | 1.8 | [5] |

| [PtCl₂(R-en)], R = -CH(CH₃)₂ | L1210 Leukemia (Sensitive) | 1.2 | [5] |

| [PtCl₂(R-en)], R = -CH(CH₃)₂ | L1210 Leukemia (Resistant) | 4.5 | [5] |

| 2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide (2c) | MCF-7 (Breast Carcinoma) | 100 | [6] |

| 2-(4-Fluorophenyl)-N-(m-nitrophenyl)acetamide (2b) | PC3 (Prostate Carcinoma) | 52 | [6] |

| 2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide (2c) | PC3 (Prostate Carcinoma) | 80 | [6] |

| 5-Halo substituted indolin-2-one derivative (VIb-d) | HeLa, IMR-32, MCF-7 | 10.64 - 33.62 | [7] |

| Bisnaphthalimido derivative (most active) | MCF7 (Breast Cancer) | 1.38 | [8] |

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[7] It is widely used to screen compounds for anticancer activity.[9][10]

-

Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a specific density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.[7]

-

Compound Treatment: Treat the cells with various concentrations of the synthesized N-phenylethylenediamine derivatives. Include a negative control (vehicle only) and a positive control (a known anticancer drug like cisplatin).[7][11] Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After incubation, add MTT solution to each well and incubate for another 3-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the control. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then determined by plotting a dose-response curve.[7][11]

Visualization: Proposed Anticancer Mechanism of Platinum(II) Complexes

This diagram illustrates the proposed mechanism of action for a platinum(II) complex of a substituted ethylenediamine, a pathway that involves cellular uptake, hydrolysis, and DNA binding to trigger apoptosis.[5]

References

- 1. benchchem.com [benchchem.com]

- 2. N-Phenylethylenediamine Research Chemical Supplier [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The biological activities of new polyamine derivatives as potential therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A simple and reliable approach for assessing anticancer activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

N-Phenylethylenediamine potential as a ligand in coordination chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-Phenylethylenediamine is emerging as a compelling bidentate ligand in the field of coordination chemistry. Its unique structural scaffold, featuring both a primary and a secondary amine donor site coupled with a phenyl substituent, offers a versatile platform for the design of metal complexes with tunable steric and electronic properties. This guide provides a comprehensive overview of the coordination chemistry of N-phenylethylenediamine, detailing its synthesis, the preparation of its metal complexes, and its potential applications in catalysis and drug development.

Ligand Synthesis and Properties

N-Phenylethylenediamine can be synthesized through various established methods, including reductive amination and direct N-alkylation.[1] The presence of both primary and secondary amine groups allows for selective functionalization, enabling the synthesis of a wide array of derivatives.

Table 1: Physicochemical Properties of N-Phenylethylenediamine

| Property | Value |

| Molecular Formula | C₈H₁₂N₂ |

| Molecular Weight | 136.19 g/mol |

| Boiling Point | 262-264 °C |

| Density | 1.041 g/mL at 25 °C |

| Refractive Index | n20/D 1.587 |

Coordination Chemistry

N-Phenylethylenediamine readily forms stable five-membered chelate rings with a variety of transition metal ions, acting as a bidentate ligand through its two nitrogen donor atoms. The coordination geometry and stability of the resulting complexes are influenced by the nature of the metal ion, the counter-anions, and the reaction conditions.

Table 2: Spectroscopic Data for N-Phenylethylenediamine

| Spectroscopic Technique | Key Data |

| ¹H NMR (CDCl₃, 399.65 MHz) | δ 7.14 (m, Ar-H), 6.67 (m, Ar-H), 6.58 (m, Ar-H), 4.10 (s, br, N-H), 3.07 (t, -CH₂-NH-Ph), 2.82 (t, -CH₂-NH₂), 1.30 (s, br, -NH₂)[2] |

| ¹³C NMR (CDCl₃) | δ 148.4 (Ar-C-N), 129.3 (Ar-C-H), 117.5 (Ar-C-H), 113.0 (Ar-C-H), 47.9 (-CH₂-NH-Ph), 43.8 (-CH₂-NH₂)[3] |

| IR (cm⁻¹) | Bands corresponding to N-H stretching, C-H stretching (aromatic and aliphatic), and C=C stretching (aromatic) are expected.[3] |

Experimental Protocols

Synthesis of N-Phenylethylenediamine via Reductive Amination

This protocol describes a common method for the synthesis of N-phenylethylenediamine.[1]

Materials:

-

N-phenylethylenediamine

-

Reducing agent (e.g., sodium borohydride)

-

Ethanol

-

Ethyl acetate

-

Water

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve N-phenylethylenediamine (1 eq.) in ethanol.

-

Add acetaldehyde (1.1 eq.) and a reducing agent like sodium borohydride (B1222165) (1.5 eq.) portion-wise at 0 °C.[3]

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.[3]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.[3]

-

Extract the aqueous layer with ethyl acetate.[3]

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]

-

The crude product can be purified by column chromatography on silica (B1680970) gel.[3]

General Synthesis of Metal Complexes

This protocol outlines a general procedure for the synthesis of metal complexes with N-phenylethylenediamine.[4]

Materials:

-

Metal(II) salt (e.g., CuCl₂·2H₂O, NiCl₂·6H₂O, K₂[PtCl₄])

-

N-Phenylethylenediamine

-

Solvent (e.g., ethanol, water)

-

Diethyl ether

Procedure:

-

Dissolve the metal salt (1 equivalent) in a suitable solvent.[4]

-

In a separate flask, dissolve N-phenylethylenediamine (1 equivalent) in the same solvent.[4]

-

Slowly add the ligand solution to the metal salt solution with stirring at room temperature.[4]

-

A precipitate is expected to form. The reaction mixture may be gently heated to ensure complete reaction.[4]

-

Stir the reaction mixture for 1-3 hours.[4]

-

Collect the solid product by filtration, wash with the solvent, and then with diethyl ether.[4]

-

Dry the complex in a desiccator.[4]

Applications in Catalysis

While specific catalytic applications of N-phenylethylenediamine complexes are still under exploration, related N-substituted ethylenediamine (B42938) complexes have shown promise in various catalytic transformations. For instance, copper complexes of N-substituted ethylenediamines have been investigated as catalysts for oxidation reactions. It is plausible that copper(II) complexes of N-phenylethylenediamine could catalyze the aerobic oxidation of phenols and other organic substrates.

Potential in Drug Development

Platinum complexes incorporating substituted ethylenediamine ligands have been extensively studied as potential anticancer agents. The rationale is to modulate the physicochemical properties of the complexes to enhance cellular uptake, DNA binding affinity, and ultimately, cytotoxicity towards cancer cells. A platinum(II) complex of N-phenylethylenediamine could exhibit interesting biological activity due to the presence of the phenyl group, which may enhance cellular uptake.

The proposed mechanism of action for such a complex would likely mirror that of cisplatin. Inside the cell, where the chloride concentration is lower, the chloride ligands would undergo hydrolysis, allowing the platinum center to bind to DNA, forming adducts that inhibit replication and transcription, leading to apoptosis.[4]

Table 3: Cytotoxicity of Representative Asymmetrically Substituted Ethylenediamine Platinum(II) Complexes against L1210 Leukemia Cells

| Complex Side Chain (R in [PtCl₂(R-en)]) | IC₅₀ (µM) - Sensitive Cell Line | IC₅₀ (µM) - Resistant Cell Line |

| -(CH₂)NHCOOBu | 0.45 | 1.8 |

| -CH(CH₃)₂ | 1.2 | 4.5 |

Data for analogous platinum complexes, not N-phenylethylenediamine complexes.

Conclusion

N-Phenylethylenediamine presents a promising and versatile ligand for the development of novel coordination complexes. While research into its specific applications is ongoing, the foundational knowledge of related N-substituted ethylenediamines provides a strong basis for future investigations. The synthetic accessibility and tunable nature of this ligand make it an attractive candidate for the design of new catalysts and therapeutic agents. Further research is warranted to fully elucidate the coordination chemistry and unlock the full potential of N-phenylethylenediamine-based metal complexes.

References

- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 2. Synthesis and Evaluation of the Cytotoxic Activity of Water-Soluble Cationic Organometallic Complexes of the Type [Pt(η1-C2H4OMe)(L)(Phen)]+ (L = NH3, DMSO; Phen = 1,10-Phenanthroline) [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Basic Reactivity of N-Phenylethylenediamine's Amino Groups

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the differential basic reactivity of the primary and secondary amino groups in N-phenylethylenediamine. A thorough understanding of this reactivity is crucial for the strategic design of synthetic routes and the development of novel pharmaceutical agents. This document outlines the underlying principles governing this differential reactivity, presents qualitative and inferred quantitative data, and provides detailed experimental protocols for the precise determination of key reactivity parameters.

Core Principles: Differential Reactivity of Primary and Secondary Amines

N-Phenylethylenediamine possesses two distinct amino groups: a primary aliphatic amine (-NH₂) and a secondary aromatic amine (-NH-Ph). Their differing electronic and steric environments give rise to significant differences in their basicity and nucleophilicity.

-

Basicity: The basicity of an amine is determined by the availability of the lone pair of electrons on the nitrogen atom to accept a proton. The secondary amine in N-phenylethylenediamine is directly attached to a phenyl group. The electron-withdrawing nature of the phenyl ring, through resonance and inductive effects, delocalizes the lone pair on the nitrogen, thereby decreasing its availability for protonation. In contrast, the primary amino group is attached to an aliphatic ethyl linker, which is electron-donating and thus increases the electron density on its nitrogen atom. Consequently, the primary amino group is expected to be more basic than the secondary amino group.

-

Nucleophilicity: Nucleophilicity refers to the ability of the amine to donate its lone pair of electrons to an electrophilic center. Generally, for amines, nucleophilicity parallels basicity. Therefore, the primary amino group is expected to be the more nucleophilic center in N-phenylethylenediamine. However, steric hindrance can also play a significant role. The primary amine is sterically less encumbered than the secondary amine, which is flanked by a phenyl group. This makes the primary amine more accessible to electrophiles, further enhancing its relative reactivity in many reactions.[1]

Quantitative Data on Amino Group Reactivity

| Parameter | Primary Amino Group (-CH₂-NH₂) | Secondary Amino Group (-NH-Ph) | Rationale |

| Expected pKa | Higher | Lower | The primary amine is an aliphatic amine, which is generally more basic than an aromatic amine where the lone pair is delocalized by the phenyl ring. |

| Expected Nucleophilicity | Higher | Lower | Higher basicity and lower steric hindrance make the primary amine a stronger nucleophile.[1] |

Note: The pKa values are for the corresponding conjugate acids.

Experimental Protocols for Determining Reactivity

To obtain precise quantitative data for the differential reactivity of the amino groups in N-phenylethylenediamine, the following experimental protocols are recommended.

This method involves the titration of a solution of N-phenylethylenediamine with a strong acid and monitoring the pH change. The two inflection points on the titration curve will correspond to the pKa values of the two amino groups.

Materials:

-

N-phenylethylenediamine

-

0.1 M Hydrochloric Acid (HCl), standardized

-

Deionized water, boiled to remove CO₂

-

pH meter with a glass electrode, calibrated with standard buffers (pH 4, 7, and 10)

-

Magnetic stirrer and stir bar

-

Buret, 50 mL

Procedure:

-

Accurately weigh approximately 0.1 g of N-phenylethylenediamine and dissolve it in 100 mL of deionized water in a 250 mL beaker.

-

Place the beaker on a magnetic stirrer and add a stir bar.

-

Immerse the calibrated pH electrode into the solution.

-

Allow the pH reading to stabilize and record the initial pH.

-

Begin the titration by adding the 0.1 M HCl solution in small increments (e.g., 0.5 mL) from the buret.

-

After each addition, allow the pH to stabilize and record the pH and the total volume of titrant added.

-

Continue the titration until the pH has dropped significantly, passing both equivalence points.

-

Plot the pH (y-axis) versus the volume of HCl added (x-axis) to obtain the titration curve.

-

Determine the two equivalence points from the inflection points of the curve. The pKa values are the pH values at the half-equivalence points.

-

Alternatively, plot the first derivative (ΔpH/ΔV) versus the average volume to more accurately determine the equivalence points.

This experiment determines the relative reactivity of the two amino groups by reacting N-phenylethylenediamine with a limited amount of an acylating agent and analyzing the product distribution.

Materials:

-

N-phenylethylenediamine

-

Acetyl chloride or acetic anhydride

-

A non-nucleophilic base (e.g., triethylamine)

-

Anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile)

-

Standard laboratory glassware for inert atmosphere reactions

-

Analytical instrumentation for product analysis (e.g., ¹H NMR, GC-MS, or LC-MS)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of N-phenylethylenediamine in the anhydrous solvent.

-

Add 1.1 equivalents of the non-nucleophilic base.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add 0.5 equivalents of the acylating agent (e.g., acetyl chloride) dropwise with vigorous stirring. The use of a sub-stoichiometric amount of the acylating agent is crucial for the competition reaction.

-

Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature for an additional 2 hours.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., dichloromethane).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Analyze the resulting product mixture using ¹H NMR, GC-MS, or LC-MS to determine the ratio of the two possible mono-acylated products: N-(2-aminoethyl)-N-phenylacetamide (acylation at the secondary amine) and N-(2-(phenylamino)ethyl)acetamide (acylation at the primary amine).

-

The product ratio will provide a quantitative measure of the relative nucleophilicity of the two amino groups under these reaction conditions.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key concepts and experimental workflows related to the reactivity of N-phenylethylenediamine.

References

Methodological & Application

Application Notes: Synthesis of N-Phenylethylenediamine via a Reductive Amination Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Phenylethylenediamine is a valuable diamine intermediate in the synthesis of pharmaceuticals, dyes, and other specialty chemicals. Its structure incorporates both a primary and a secondary aniline-type amine, making it a versatile building block. While various synthetic routes exist, this document details a robust, multi-step protocol that utilizes reductive amination as the key initial transformation.

Reductive amination is a powerful and widely used method for forming carbon-nitrogen bonds, typically in a one-pot reaction involving an amine, a carbonyl compound, and a reducing agent.[1][2] This process proceeds through an intermediate imine or iminium ion, which is reduced in situ to the corresponding amine.[3][4] For the synthesis of N-phenylethylenediamine, a direct one-step reductive amination is challenging due to the nature of the required starting materials. Therefore, this protocol outlines a two-stage synthesis:

-

Stage 1: Reductive Amination: Synthesis of the intermediate, N-(2-hydroxyethyl)aniline, via the reductive amination of aniline (B41778) with glycolaldehyde (B1209225).

-

Stage 2: Amination of Alcohol: Conversion of the hydroxyl group of the intermediate to a primary amine to yield the final N-phenylethylenediamine product.

This application note provides detailed experimental procedures for each stage, a summary of quantitative parameters, and a workflow diagram for clarity.

Quantitative Data Summary

The following table summarizes the typical reaction parameters and expected outcomes for the two-stage synthesis of N-phenylethylenediamine. Yields are representative and may vary based on reaction scale and purification efficiency.

| Parameter | Stage 1: Reductive Amination | Stage 2a: Mesylation | Stage 2b: Azide (B81097) Displacement & Reduction |

| Reactants | Aniline, Glycolaldehyde | N-(2-hydroxyethyl)aniline, MsCl | N-(2-mesyloxyethyl)aniline, NaN₃, PPh₃ |

| Reducing Agent | Sodium Borohydride (B1222165) (NaBH₄) | - | Triphenylphosphine (B44618) (for Staudinger) |

| Solvent | Methanol (B129727) (MeOH) | Dichloromethane (B109758) (DCM) | Dimethylformamide (DMF) / THF |

| Catalyst/Additive | Acetic Acid (catalytic) | Triethylamine (B128534) (TEA) | - |

| Reaction Time | 12-18 hours | 2-4 hours | 12-16 hours (total) |

| Temperature | 0 °C to Room Temp. | 0 °C to Room Temp. | Room Temp. to 60 °C |

| Typical Yield | 75-85% | 90-95% | 80-90% |

| Purification | Column Chromatography | Aqueous Workup | Column Chromatography |

Experimental Protocols

Safety Precaution: Always conduct reactions in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and gloves. Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS).

Stage 1: Synthesis of N-(2-hydroxyethyl)aniline via Reductive Amination

This procedure details the formation of the alcohol intermediate by reacting aniline with glycolaldehyde, followed by in-situ reduction of the resulting imine.

-

Reaction Setup:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add aniline (1.0 eq., e.g., 9.3 g, 100 mmol).

-

Dissolve the aniline in methanol (100 mL).

-

Cool the solution to 0 °C in an ice bath.

-

-

Imine Formation:

-

In a separate beaker, prepare a solution of glycolaldehyde dimer (0.6 eq., e.g., 7.2 g, 60 mmol of dimer, which provides 120 mmol of glycolaldehyde) in methanol (20 mL).

-

Add the glycolaldehyde solution dropwise to the cooled aniline solution over 15-20 minutes.

-

Add 3-4 drops of glacial acetic acid to catalyze imine formation.[5]

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

-

-

Reduction:

-

Cool the reaction mixture back to 0 °C in an ice bath.

-

Slowly add sodium borohydride (NaBH₄) (1.5 eq., e.g., 5.7 g, 150 mmol) portion-wise over 30-45 minutes, ensuring the temperature does not exceed 10 °C. Vigorous gas evolution (hydrogen) will occur.

-

Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours.

-

-

Workup and Purification:

-

Quench the reaction by slowly adding 50 mL of water.

-

Reduce the volume of the solvent by approximately half using a rotary evaporator.

-

Extract the aqueous residue with ethyl acetate (B1210297) (3 x 75 mL).

-

Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product, N-(2-hydroxyethyl)aniline.

-

Purify the crude oil by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient) to yield a clear, pale-yellow oil.[6]

-

Stage 2: Conversion of N-(2-hydroxyethyl)aniline to N-Phenylethylenediamine

This stage involves a two-step process: activation of the hydroxyl group via mesylation, followed by an azide displacement and subsequent Staudinger reduction.

2a. Mesylation of N-(2-hydroxyethyl)aniline

-

Reaction Setup:

-

Dissolve the purified N-(2-hydroxyethyl)aniline (1.0 eq., e.g., 13.7 g, 100 mmol) in anhydrous dichloromethane (DCM, 150 mL) in a round-bottom flask under a nitrogen atmosphere.

-

Add triethylamine (TEA) (1.5 eq., e.g., 15.2 g, 21 mL, 150 mmol).

-

Cool the solution to 0 °C.

-

-

Mesylation:

-

Add methanesulfonyl chloride (MsCl) (1.2 eq., e.g., 13.7 g, 9.3 mL, 120 mmol) dropwise via syringe, keeping the temperature below 5 °C.